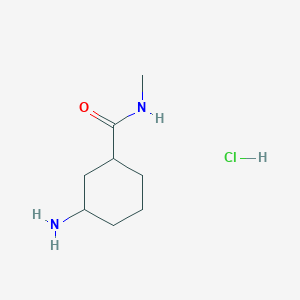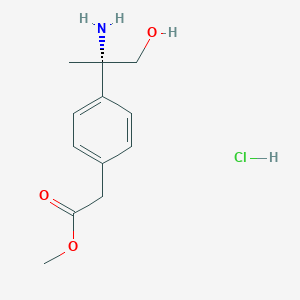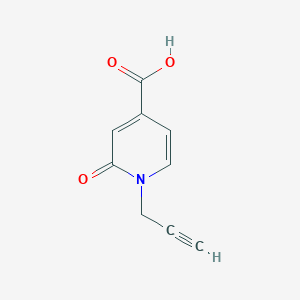
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The oxo group can be reduced to form alcohols or other derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of diketones, while reduction of the oxo group can yield alcohols .
Scientific Research Applications
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate: Similar structure but with a quinoline ring instead of a pyridine ring.
Indole derivatives: These compounds also contain nitrogen in a heterocyclic ring and have diverse biological activities.
Uniqueness
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of both an alkyne group and a carboxylic acid group in its structure. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-oxo-1-prop-2-ynylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-2-4-10-5-3-7(9(12)13)6-8(10)11/h1,3,5-6H,4H2,(H,12,13) |
InChI Key |
OHVQWLBDLNNSBW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=CC(=CC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


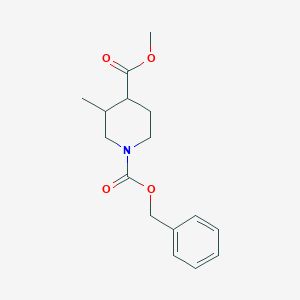

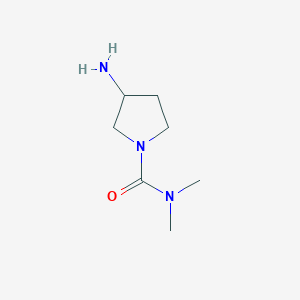



![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)

![2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13336274.png)

